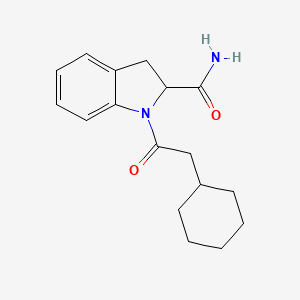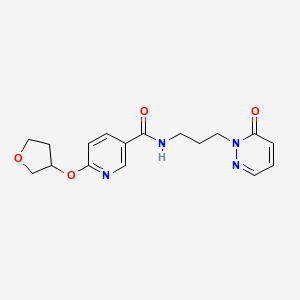![molecular formula C13H13BrN4O3S B2541025 2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide CAS No. 391226-10-1](/img/structure/B2541025.png)
2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide" is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both nitrogen and sulfur atoms within the ring structure. This class of compounds is known for its diverse pharmacological activities and is often explored for the synthesis of new functionalized heterocycles .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives typically involves the use of precursors that can facilitate the formation of the thiadiazole ring. For instance, 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-N'-phenylaceto-hydrazonoyl bromide has been used as a precursor for the synthesis of new 1,3,4-thiadiazoles . Similarly, 2-amino-5-bromo-1,3,4-thiadiazoles have been synthesized and shown to behave as ambident nucleophiles, which can undergo various reactions such as alkylation, acylation, and nitrosation to yield thiadiazolines and thiadiazole derivatives . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of a five-membered ring containing both nitrogen and sulfur atoms. The crystal structure analysis of related compounds, such as 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole, has revealed the nature and strength of various intermolecular interactions, including dihedral angles between substituent rings and the thiadiazole plane . These structural analyses are crucial for understanding the conformation and reactivity of the compound.
Chemical Reactions Analysis
The reactivity of 1,3,4-thiadiazole derivatives is influenced by the presence of functional groups that can participate in chemical reactions. For example, the bromine atom in 5-bromo-1,3,4-thiadiazoles can be involved in nucleophilic substitution reactions . The presence of an amino group can also lead to tautomerism, as seen in the amine-imine tautomerism between 2-amino-5-bromo-1,3,4-thiadiazoles and the corresponding Δ^2-1,3,4-thiadiazolines . These reactions are important for the modification and functionalization of the thiadiazole core.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives are determined by their molecular structure and the substituents attached to the thiadiazole ring. The introduction of electronegative groups such as nitro or bromine can affect the electron density and polarity of the molecule, which in turn influences properties like solubility, melting point, and reactivity . Additionally, the presence of a methyl group can contribute to the lipophilicity of the compound, potentially affecting its pharmacokinetic properties .
Scientific Research Applications
Photodynamic Therapy for Cancer
A study by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups containing a Schiff base, highlighted their use in photodynamic therapy for cancer treatment. These compounds, characterized by similar structural motifs to the queried compound, exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Agents
Gomha, Abdelaziz, Kheder, Abdel-aziz, Alterary, and Mabkhot (2017) reported on the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives as potent anticancer agents. These compounds demonstrated significant in vitro anticancer activity against Hepatocellular carcinoma cell lines (HepG-2), suggesting the potential utility of 1,3,4-thiadiazole derivatives in cancer research (Gomha et al., 2017).
Antimicrobial Studies
Lamani, Shetty, Kamble, and Khazi (2009) synthesized novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their antimicrobial activities. Some compounds displayed very good antibacterial and antifungal activity, showcasing the relevance of 1,3,4-thiadiazole derivatives in developing new antimicrobial agents (Lamani, Shetty, Kamble, & Khazi, 2009).
Antimycobacterial Activity
Ramprasad, Nayak, Dalimba, Yogeeswari, and Sriram (2016) focused on the synthesis of thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids and evaluated their antitubercular activity. One compound showed high inhibitory activity against Mycobacterium tuberculosis, indicating the potential of 1,3,4-thiadiazole hybrids in treating tuberculosis (Ramprasad et al., 2016).
properties
IUPAC Name |
2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O3S/c1-7(2)10(14)11(19)15-13-17-16-12(22-13)8-4-3-5-9(6-8)18(20)21/h3-7,10H,1-2H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPGOZCZCFZSOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

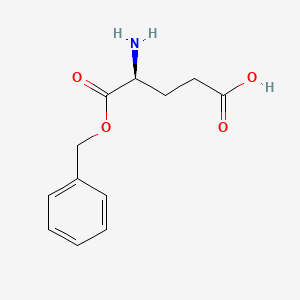

![2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide](/img/structure/B2540945.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-difluorobenzamide](/img/structure/B2540947.png)
![2-[1-(Oxolan-3-ylmethyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2540948.png)
![2-[2-Oxo-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2540949.png)
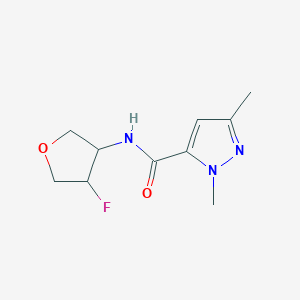
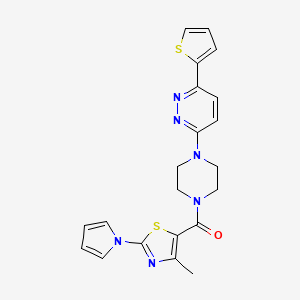
![Methyl 2-[(2-chlorophenyl)methylsulfanyl]-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2540956.png)
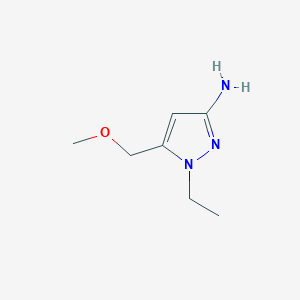
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540958.png)

